![molecular formula C15H12N4O2S B2417880 1-(苯并[d]噻唑-2-基)氮杂环丁烷-3-基吡嗪-2-羧酸酯 CAS No. 1396846-79-9](/img/structure/B2417880.png)
1-(苯并[d]噻唑-2-基)氮杂环丁烷-3-基吡嗪-2-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a pyrazine carboxylate group
科学研究应用
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzothiazole derivative. Finally, the pyrazine-2-carboxylate group is attached through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and improve the efficiency of the synthesis .
化学反应分析
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiazole ring, where nucleophiles replace leaving groups under basic or acidic conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
作用机制
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis. The compound’s structure allows it to bind to active sites, blocking the normal function of these targets and leading to the death of the pathogen .
相似化合物的比较
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: This compound shares the benzothiazole and azetidine rings but lacks the pyrazine carboxylate group.
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones: These compounds have a similar benzothiazole ring but differ in the substituents attached to the ring.
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is unique due to the presence of the pyrazine carboxylate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development and other applications .
属性
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(12-7-16-5-6-17-12)21-10-8-19(9-10)15-18-11-3-1-2-4-13(11)22-15/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVMYBKXLYPFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)
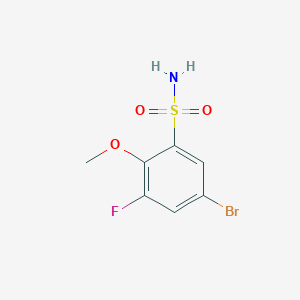
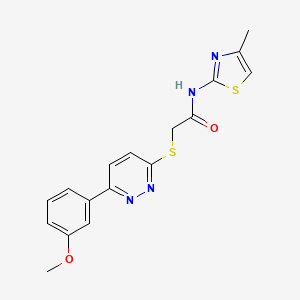
![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)
![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)
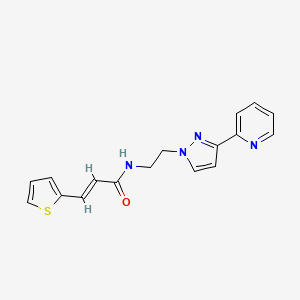
![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)
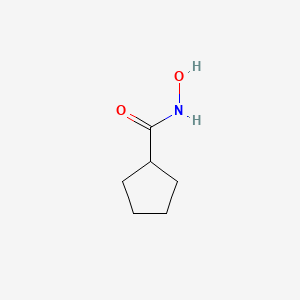
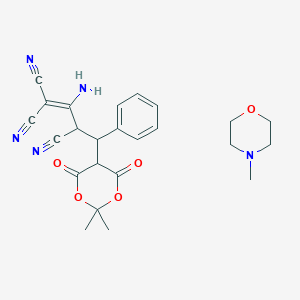
![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)
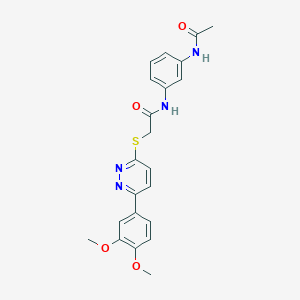
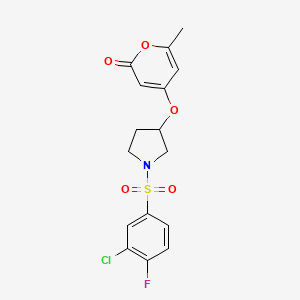
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)
